N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridinyl ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyridinyl ring can act as a ligand, binding to metal ions and influencing enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
N-[5-(Trifluoromethyl)-2-pyridinyl]benzenesulfonamide: Similar in structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide: Similar but with the trifluoromethyl group at a different position on the pyridinyl ring.
Uniqueness
N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F3N2O3S |
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Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-7-4-9(10(11,12)13)14-5-8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
CLIHYHRLGQZDCP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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